molecular formula C14H10N2O4 B2835893 N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 325992-42-5

N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2835893
CAS No.: 325992-42-5
M. Wt: 270.244
InChI Key: PJZVVVWCZMUKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound combining a 2-oxo-2H-chromene (coumarin) scaffold with a 5-methyl-1,2-oxazol-3-yl substituent. The coumarin core is known for its diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c1-8-6-12(16-20-8)15-13(17)10-7-9-4-2-3-5-11(9)19-14(10)18/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZVVVWCZMUKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Coupling of the Two Moieties: The final step involves coupling the chromene and oxazole moieties through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, where nucleophiles can replace the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted oxazole derivatives.

Scientific Research Applications

Preliminary studies have indicated that compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide exhibit significant biological activities, including:

  • Antimicrobial Properties : The oxazole and chromene functionalities are known to enhance antimicrobial activity against various pathogens.
  • Anticancer Activity : Similar compounds have shown efficacy against cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Anticancer Agents

Research has highlighted the potential of this compound as an anticancer agent. Compounds with similar structures have demonstrated selective inhibition of cancer cell proliferation:

CompoundTargetActivity
N-(benzo[d]thiazol-2-yl)-6-bromoquinazolineEGFRIC50 = 0.096 μM
4-aminoquinazoline derivativesHER2Anticancer activity

The compound's structural features may enhance its interaction with biological targets involved in tumor growth and metastasis.

Antimicrobial Agents

The incorporation of oxazole rings in medicinal compounds has been linked to enhanced antibacterial activity. Studies indicate that five-membered heterocycles like oxazoles can serve as pharmacophores in drug design:

Compound TypeActivity Spectrum
Oxazole derivativesAntibacterial, Antifungal

The biological properties of this compound may be further explored in the development of novel antibiotics.

Case Study 1: Anticancer Activity

A study investigated the effects of related chromene derivatives on human cancer cell lines (e.g., MCF7 for breast cancer). The results indicated that compounds with similar structural motifs inhibited cell growth effectively, showcasing the potential for N-(5-methyl-1,2-oxazol-3-y)-2H-chromene derivatives in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Research into oxazole-containing compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The unique electronic properties imparted by the oxazole ring were crucial for this activity, suggesting that N-(5-methyl-1,2-oxazol-3-y)-2H-chromene derivatives could be developed as new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Microwave synthesis significantly improves yields compared to conventional reflux (e.g., 88% vs. 50% for compound 3b) .
  • The 5-methyl-1,2-oxazol-3-yl group enhances thermal stability, as evidenced by high melting points (>270°C) across derivatives .

Crystallographic and Conformational Analysis

Crystal structures of related compounds highlight the influence of the oxazole moiety on molecular packing:

Compound Name Crystal System Dihedral Angles (°) Planarity (r.m.s. deviation) Reference
3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Orthorhombic 6.33(12), 42.95(14) 0.002 Å
N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a) N/A N/A Planar chromene core

Key Observations :

  • The triazolothiadiazole system in is nearly planar, facilitating π-π stacking interactions.
  • The 5-methyl-1,2-oxazol-3-yl group introduces steric hindrance, leading to larger dihedral angles (e.g., 42.95° in ), which may affect solubility and bioavailability.

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Compound Overview

This compound features a chromene core fused with an oxazole ring. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Synthesis Methods

The synthesis of this compound typically follows these steps:

  • Formation of the Chromene Core : This is achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
  • Introduction of the Oxazole Ring : The oxazole ring is introduced via cyclization involving an α-haloketone and an amide.
  • Coupling : The final step involves coupling the chromene and oxazole moieties through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, blocking substrate access or altering enzyme conformation. Additionally, it can modulate signal transduction pathways by acting as an agonist or antagonist at receptor sites .

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : In vitro studies have shown that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines . The mechanism involves apoptosis induction via caspase activation .
    CompoundCell LineIC50 (µM)Mechanism
    N-(5-methyl...)MCF-70.65Apoptosis via caspase 3 activation
    N-(5-methyl...)MEL-82.41Apoptosis induction
  • Antimicrobial Properties : The compound has been investigated for antimicrobial activity against various pathogens. Studies suggest that compounds with similar structural features show promising results in inhibiting bacterial growth .
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties in vivo, significantly reducing edema in carrageenan-induced models . This suggests potential applications in treating inflammatory diseases.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit human carbonic anhydrases (hCA IX and XII), which are implicated in cancer progression . Selective inhibition at nanomolar concentrations was observed, indicating a strong potential for therapeutic applications.

Case Studies

Several case studies highlight the efficacy of N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene derivatives:

  • A study reported that modifications to the chromene structure enhanced anticancer activity against MCF-7 cells, suggesting that structural optimization can lead to more potent compounds .
  • Another investigation focused on the structure–activity relationship (SAR) of oxazole derivatives, indicating that electron-withdrawing groups significantly enhance biological activity .

Q & A

Q. How can researchers optimize reaction scalability without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous reactors for controlled mixing and temperature gradients, reducing byproducts.
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track intermediates and terminate reactions at >90% conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.